![molecular formula C15H14Cl2N4O B2958003 2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034238-13-4](/img/structure/B2958003.png)
2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is essential for the maintenance of genomic stability. The inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Scientific Research Applications
Chemical Synthesis and Biological Activity
2,5-Dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound that may be structurally related or similar to compounds explored for various scientific applications, including the synthesis of heterocyclic compounds and investigation into their biological activities. While direct research on this specific compound was not found, studies on related imidazo[1,2-b]pyrazoles and benzamide derivatives provide insights into potential research applications in medicinal chemistry and drug development.
Heterocyclic Compound Synthesis : Imidazo[1,2-a]pyridines and imidazo[1,5-a]pyrazines have been synthesized through various chemical reactions, aiming at potential antisecretory and cytoprotective antiulcer agents, although with varying success in biological activity (Starrett et al., 1989; Board et al., 2009). These approaches highlight the chemical versatility of imidazo[1,2-b]pyrazol and benzamide frameworks for generating new molecules with potential pharmacological properties.
Antimicrobial and Antitumor Agents : Benzamide derivatives have been explored for their potential as antimicrobial and antitumor agents. For instance, thiosemicarbazide derivatives were used as precursors for synthesizing various heterocyclic compounds with assessed antimicrobial activities (Elmagd et al., 2017). Similarly, benzimidazole–oxadiazole hybrid molecules showed promise as antimicrobial agents, with some compounds exhibiting potent anti-tubercular activity (Shruthi et al., 2016).
Drug Design and Electrophysiological Properties : The structural motif of imidazo[1,2-b]pyrazol has been incorporated into compounds assessed for their cardiac electrophysiological activities, suggesting the potential for designing new selective class III agents (Morgan et al., 1990). This indicates the broader applicability of such compounds in drug development, particularly in the design of cardiovascular drugs.
Anti-Influenza Virus Activity : Benzamide-based heterocycles have been synthesized and tested for their activity against influenza A virus (H5N1), with some compounds showing significant antiviral activities (Hebishy et al., 2020). This suggests potential research avenues for 2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide in antiviral drug discovery.
Molecular Docking and Anti-Diabetic Studies : Pyrazoline and benzimidazole derivatives have been synthesized and evaluated for their anti-diabetic potential, demonstrating the significance of such structural frameworks in medicinal chemistry (Ibraheem et al., 2020).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.
properties
IUPAC Name |
2,5-dichloro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c1-10-8-14-20(6-7-21(14)19-10)5-4-18-15(22)12-9-11(16)2-3-13(12)17/h2-3,6-9H,4-5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMSBVWTEUTRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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